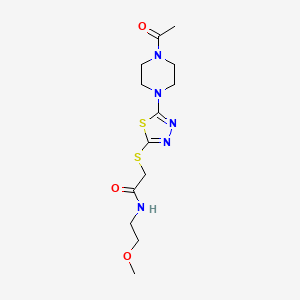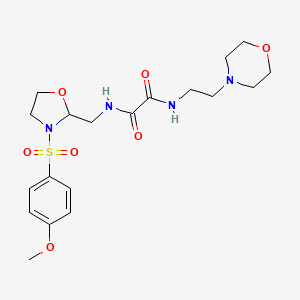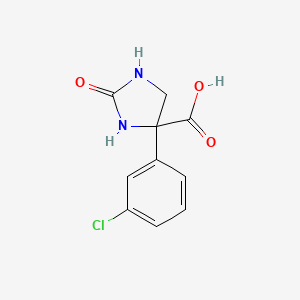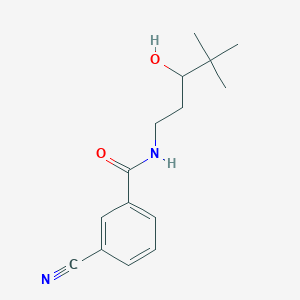![molecular formula C14H20N2O4S B2899861 N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide CAS No. 522662-03-9](/img/structure/B2899861.png)
N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,4-dimethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by molecular modeling. Unfortunately, specific information on the molecular structure analysis of “this compound” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, form, and empirical formula. For “this compound”, some of these details are not available .Mechanism of Action
The mechanism of action of DMSO2 is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. DMSO2 has also been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DMSO2 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. DMSO2 has also been found to enhance cell survival and promote wound healing. In addition, DMSO2 has been found to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DMSO2 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. DMSO2 is also relatively non-toxic and has low side effects. However, DMSO2 has some limitations for use in lab experiments. It can interfere with some assays and can also affect the solubility of some compounds.
Future Directions
There are several future directions for research on DMSO2. One area of research is the development of new synthesis methods for DMSO2 that are more efficient and cost-effective. Another area of research is the investigation of the potential use of DMSO2 in the treatment of other diseases, such as autoimmune diseases and infectious diseases. In addition, further studies are needed to understand the mechanism of action of DMSO2 and its effects on various signaling pathways. Finally, more research is needed to explore the potential use of DMSO2 in combination with other compounds for the treatment of various diseases.
Synthesis Methods
The synthesis of DMSO2 involves the reaction of 4-methylbenzenesulfonyl chloride with morpholine followed by reaction with dimethyl malonate. The product is then hydrolyzed with sodium hydroxide to yield DMSO2. This synthesis method has been well-established and is widely used in the production of DMSO2 for research purposes.
Scientific Research Applications
DMSO2 has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. DMSO2 has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, DMSO2 has been investigated for its potential use in the treatment of cardiovascular diseases and diabetes.
Safety and Hazards
Properties
IUPAC Name |
N,4-dimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-12-3-5-13(6-4-12)21(18,19)15(2)11-14(17)16-7-9-20-10-8-16/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNUQMMADFICCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-benzylsulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2899778.png)
![2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2899780.png)

![Tert-butyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B2899782.png)



![N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide](/img/structure/B2899788.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2899791.png)





